Magnesium citrate hydrate; Mg typically 16% (on a dry basis)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium citrate is a magnesium preparation in salt form with citric acid in a 1:1 ratio . It is one of the most common types of magnesium found in multivitamins and magnesium-only products . It is an absorbable form of magnesium that’s been shown to benefit health in several ways, including improving certain aspects of heart health and promoting blood sugar regulation . It contains 11.23% magnesium by weight . The name “magnesium citrate” is ambiguous and sometimes may refer to other salts such as trimagnesium dicitrate which has a magnesium:citrate ratio of 3:2 .

Synthesis Analysis

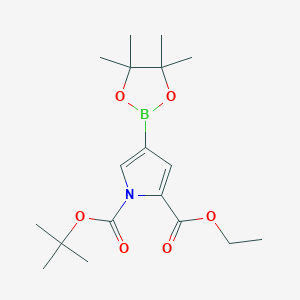

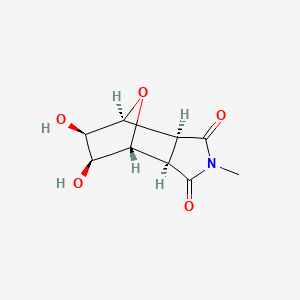

The crystal structures of magnesium hydrogen citrate dihydrate, Mg(HC6H5O7)(H2O)2, and bis(dihydrogen citrato)magnesium, Mg(H2C6H5O7)2, have been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . In both compounds, the Mg cation coordination polyhedron is an octahedron .Molecular Structure Analysis

In the compound Mg(HC6H5O7)(H2O)2, the citrate anion occurs in the trans, trans-conformation, and triply chelates to the Mg cation . In the compound Mg(H2C6H5O7)2, the citrate anion is trans, gauche, and doubly chelates to the Mg cation . In both compounds, the Mg cation coordination polyhedron is an octahedron .Chemical Reactions Analysis

The crystal structures of magnesium hydrogen citrate dihydrate, Mg(HC6H5O7)(H2O)2, and bis(dihydrogen citrato)magnesium, Mg(H2C6H5O7)2, have been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . In both compounds, the Mg cation coordination polyhedron is an octahedron .Physical And Chemical Properties Analysis

Magnesium citrate is a bitter salt and dissolves with difficulty in water . It contains 16.2% elemental magnesium by weight . The molar mass of magnesium citrate is 214.412 g·mol −1 . It is soluble in water at a concentration of 20 g/100ml .Applications De Recherche Scientifique

Medicine

Magnesium citrate hydrate: is widely used in medicine primarily as an osmotic laxative to treat occasional constipation and to clear the large intestine before procedures like colonoscopies . It’s also recognized for its role in supporting bone health , heart health , and muscle function .

Agriculture

In agriculture, magnesium is a crucial element for crops, influencing photosynthesis and carbohydrate partitioning . Magnesium citrate hydrate can be used as a fertilizer to address magnesium deficiency in soils, which can significantly improve crop yield and quality .

Food Industry

Magnesium citrate hydrate serves as an acidity regulator and preservative in the food industry. It’s used in products like cakes, sausages, sauces, and jellies to enhance flavor and in beverages to improve smoothness .

Environmental Science

In environmental science, magnesium citrate hydrate is explored for its potential in creating eco-sustainable cements . These cements, made from magnesium silicate hydrate, can reduce CO2 emissions and are suitable for radioactive waste encapsulation .

Materials Science

Magnesium citrate hydrate contributes to the development of low-carbon cementitious materials . These materials are being researched for their compressive strength and potential to utilize abundant magnesium silicate minerals .

Biochemistry

In biochemistry, magnesium plays a role in over 350 enzymatic processes and is essential for energy production , DNA synthesis , and nerve impulse conduction . Magnesium citrate hydrate is used to counteract magnesium deficiency and support these biochemical functions .

Nutraceuticals

As a nutraceutical, magnesium citrate hydrate is used to address hypomagnesemia —a common magnesium deficiency. It’s involved in metabolic functions and is increasingly linked to chronic diseases due to its deficiency .

Industrial Applications

Magnesium citrate hydrate is also used in various industrial applications. It’s an eco-friendly detergent and can serve as a cleansing agent in detergents to improve washing effects .

Mécanisme D'action

Target of Action

Magnesium citrate primarily targets the intestinal tract , specifically the colon . It is used medicinally as a saline laxative and to completely empty the bowel prior to a major surgery or colonoscopy .

Mode of Action

Magnesium citrate works by attracting water through the tissues by a process known as osmosis . Once in the intestine, it can attract enough water into the intestine to induce defecation . The additional water stimulates bowel motility, meaning it can also be used to treat rectal and colon problems .

Biochemical Pathways

Magnesium plays an important role in many physiological functions. Habitually low intakes of magnesium and in general the deficiency of this micronutrient induce changes in biochemical pathways that can increase the risk of illness and, in particular, chronic degenerative diseases . Magnesium is needed for blood sugar regulation and having low or deficient magnesium levels can negatively impact blood sugar control .

Pharmacokinetics

The onset of action of magnesium citrate can be as early as 30 minutes after administration with a mean onset time of approximately 2 hours and a maximum action of 4 hours . The effect of magnesium citrate is highly dependent on the individual’s hydration status . A study showed that after administration, the amount of magnesium excreted in urine was higher for magnesium citrate than for magnesium oxide . This indicates that magnesium citrate has a higher bioavailability compared to other forms of magnesium .

Result of Action

Magnesium citrate causes the intestines to release water into the stool. This softens the stool and relieves constipation and irregularity . Magnesium is also essential for optimal immune function and regulating inflammation. Deficiency in magnesium can lead to temporary or long-term immune dysfunction .

Action Environment

The action of magnesium citrate is influenced by environmental factors such as the hydration status of the individual . It functions best on an empty stomach, and should always be followed with a full glass of water or juice to help counteract water loss and aid in absorption . The solubility of magnesium citrate in water is 20 g/100ml, which makes it an excellent source of dietary magnesium which absorbs readily into the bloodstream and bodily tissues .

Orientations Futures

Magnesium citrate is used medicinally as a saline laxative and to completely empty the bowel prior to a major surgery or colonoscopy . It is also used in the pill form as a magnesium dietary supplement . As a food additive, magnesium citrate is used to regulate acidity and is known as E number E345 . Future research may focus on the potential health benefits of magnesium citrate, including its role in maintaining bone health, heart health, and muscle function .

Propriétés

IUPAC Name |

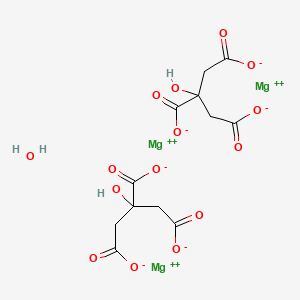

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Mg.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;;3*+2;/p-6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTVQLXIRHEMMB-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Mg+2].[Mg+2].[Mg+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Mg3O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium 2-hydroxypropane-1,2,3-tricarboxylate xhydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), 95%](/img/structure/B6309034.png)

![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)

![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)